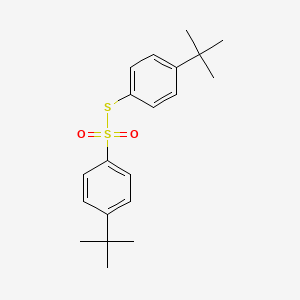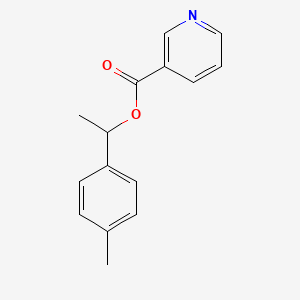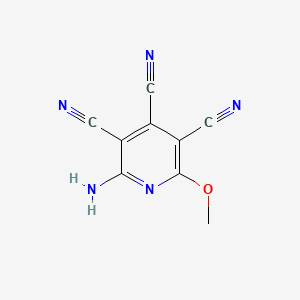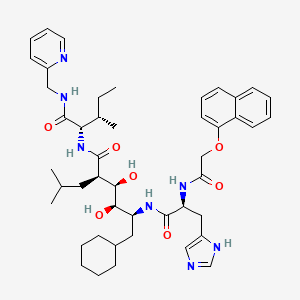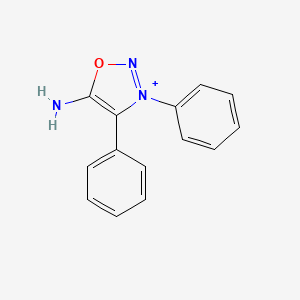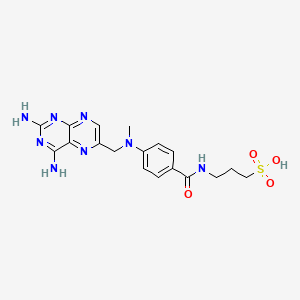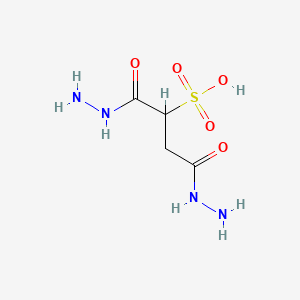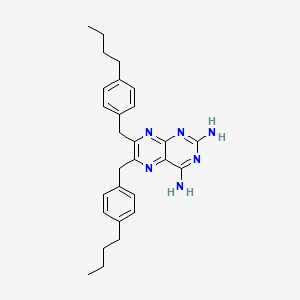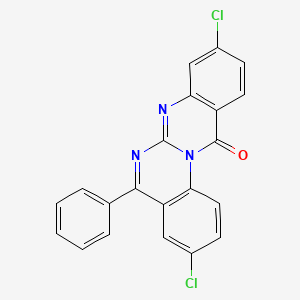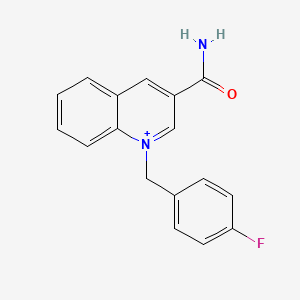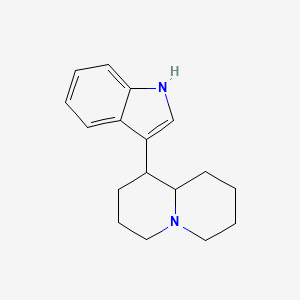![molecular formula C33H24CoN9O7 B12795586 cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate CAS No. 52256-39-0](/img/structure/B12795586.png)
cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate” is a complex coordination compound featuring cobalt in the +3 oxidation state. This compound is characterized by its intricate structure, which includes multiple aromatic rings, hydrazinylidene groups, and pyrazolone moieties. The presence of cobalt(3+) imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of cobalt(3+) with the organic ligands. The process begins with the preparation of the ligands, which are synthesized through a series of organic reactions involving aromatic substitution and diazotization. The ligands are then reacted with a cobalt(3+) salt, such as cobalt(III) chloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation or reduction of the cobalt ion. The mixture is heated to facilitate the coordination reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow reactors to enhance efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistent quality in large-scale production.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: The cobalt(3+) center can participate in redox reactions, where it can be reduced to cobalt(2+) or oxidized to higher oxidation states under specific conditions.
Substitution Reactions: The ligands coordinated to the cobalt center can be substituted with other ligands through nucleophilic or electrophilic substitution reactions.
Complexation Reactions: The compound can form additional complexes with other metal ions or organic molecules, leading to the formation of multi-metallic or supramolecular structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Acetonitrile, dimethyl sulfoxide, ethanol.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cobalt(3+) center may yield cobalt(2+) complexes, while substitution reactions can produce a variety of cobalt(3+) complexes with different ligands.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its ability to undergo redox reactions makes it valuable in the development of new catalytic systems.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. The cobalt center can interact with biological molecules, influencing processes such as enzyme activity and cellular signaling.
Medicine
In medicine, the compound is explored for its potential use in imaging and diagnostic applications. The unique properties of cobalt(3+) complexes can be utilized in the development of contrast agents for magnetic resonance imaging (MRI).
Industry
In industrial applications, this compound is used in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks. These materials have applications in areas such as gas storage, separation, and catalysis.
作用机制
The mechanism by which this compound exerts its effects involves the interaction of the cobalt(3+) center with various molecular targets. In catalytic processes, the cobalt ion can facilitate electron transfer reactions, thereby accelerating the reaction rate. In biological systems, the compound can bind to specific proteins or enzymes, altering their activity and affecting cellular processes. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
- Cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one
- Cobalt(3+);2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate
Uniqueness
Compared to similar compounds, “cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate” exhibits unique properties due to its specific ligand arrangement and the presence of multiple functional groups. These features enhance its reactivity and make it suitable for a wider range of applications compared to other cobalt(3+) complexes.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
52256-39-0 |
|---|---|
分子式 |
C33H24CoN9O7 |
分子量 |
717.5 g/mol |
IUPAC 名称 |
cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H14N4O3.C16H11N5O4.Co/c1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h2-10,22H,1H3,(H,23,24);2-9H,1H3;/q;-2;+3/p-1 |
InChI 键 |
CEMCJPUAZVHJGJ-UHFFFAOYSA-M |
规范 SMILES |
[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=O)C1=NN=C2C=C(C=CC2=O)N([O-])[O-])C3=CC=CC=C3.[Co+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


